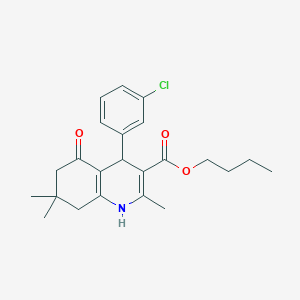
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is an organic compound characterized by the presence of a bromophenyl group and a thienyl group linked through an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromoaniline and 2,3-dihydrothiophene-1,1-dioxide.
Acylation Reaction: 3-bromoaniline undergoes acylation with acetic anhydride to form N-(3-bromophenyl)acetamide.
Coupling Reaction: N-(3-bromophenyl)acetamide is then coupled with 2,3-dihydrothiophene-1,1-dioxide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of N-(phenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide.
Substitution: Formation of N-(3-substituted phenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide derivatives.
Applications De Recherche Scientifique
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
- N-(3-fluorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
- N-(3-methylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
Uniqueness
N-(3-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-9(15)14(11-4-2-3-10(13)7-11)12-5-6-18(16,17)8-12/h2-7,12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBBWLKKJRRKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methylethyl 2-methyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402061.png)

![PROPAN-2-YL 2,7,7-TRIMETHYL-5-OXO-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B402066.png)




![methyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402075.png)






